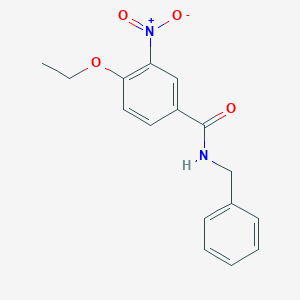

N-benzyl-4-ethoxy-3-nitrobenzamide

Description

N-Benzyl-4-ethoxy-3-nitrobenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, an ethoxy substituent at the para-position, and a nitro group at the meta-position of the benzoyl moiety. The ethoxy group contributes electron-donating effects, while the nitro group introduces strong electron-withdrawing properties, creating a polarized aromatic system that may influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

N-benzyl-4-ethoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-2-22-15-9-8-13(10-14(15)18(20)21)16(19)17-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJIXYMQLUSGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-ethoxy-3-nitrobenzamide typically involves the condensation of 4-ethoxy-3-nitrobenzoic acid with benzylamine. This reaction can be catalyzed by various agents, including Lewis acids or solid acid catalysts. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Reduction: N-benzyl-4-ethoxy-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-ethoxy-3-nitrobenzoic acid and benzylamine.

Scientific Research Applications

N-benzyl-4-ethoxy-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to altered cellular functions. The benzyl and ethoxy groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-(3-Benzoylphenyl)-4-ethoxy-3-nitrobenzamide

- Structural Differences : The primary distinction lies in the substitution at the amide nitrogen. Instead of a benzyl group, this analog features a 3-benzoylphenyl group, introducing an additional aromatic ketone moiety.

- The ethoxy and nitro groups are retained, preserving the electronic profile of the benzamide core. This suggests similar reactivity in electrophilic substitution reactions .

N-[(E)-1-{[(2-Methoxyethyl)amino]carbonyl}-2-(3-Nitrophenyl)ethenyl]-4-methylbenzamide

- Structural Differences: This compound replaces the benzyl group with a complex ethenyl-linked 2-methoxyethylamino substituent. The benzamide core also includes a methyl group at the para-position instead of ethoxy.

- The absence of the ethoxy group reduces steric hindrance but eliminates its electron-donating effects, which could alter metabolic stability in biological systems .

4-Nitro-N-(3-Nitrophenyl)benzamide

- Structural Differences : This analog lacks the benzyl and ethoxy groups, instead featuring dual nitro substituents (one on the benzamide and one on the aniline ring).

- Functional Implications :

4-Amino-3-(Benzyloxy)-N,N-dimethylbenzamide

- Structural Differences: This compound substitutes the nitro group with an amino group and replaces ethoxy with benzyloxy. The amide nitrogen is dimethylated.

- Benzyloxy provides steric bulk comparable to ethoxy but with greater lipophilicity, which could enhance membrane permeability in drug design contexts .

N-Benzyl-4-chloro-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

- Structural Differences : The ethoxy group is replaced with chlorine, and the amide nitrogen is additionally substituted with a sulfone-containing tetrahydrothiophene ring.

- Functional Implications: Chlorine’s strong electron-withdrawing effect may further activate the nitro group for nucleophilic attack compared to ethoxy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-benzyl-4-ethoxy-3-nitrobenzamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves sequential nitration, ethoxylation, and amidation. A common approach begins with nitration of 4-ethoxybenzamide derivatives using HNO₃/H₂SO₄ at 0–5°C, followed by coupling with benzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). Temperature control during nitration is critical to avoid over-nitration, while anhydrous conditions during amidation prevent hydrolysis . Purity is verified by TLC and recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., nitro group deshielding at ~8.2 ppm in ¹H NMR; ethoxy carbons at ~60–70 ppm in ¹³C NMR).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 329.1).

- X-ray Crystallography : For structural confirmation, SHELX software is used for refinement, particularly to resolve electron density challenges posed by the nitro group .

- IR : Nitro stretching vibrations at ~1520 and 1350 cm⁻¹ validate functional groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Risk Assessment : Conduct hazard analyses for nitration (corrosive acids) and amidation (skin-irritant reagents) using guidelines from Prudent Practices in the Laboratory .

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for reactions releasing toxic gases (e.g., NOx).

- Storage : Keep in airtight containers away from ignition sources; desiccate to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics.

- Temperature Gradients : Stepwise heating (e.g., 0°C → RT for nitration; 50°C for amidation) minimizes decomposition.

- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted benzylamine, validated by GC-MS .

Q. What strategies are effective in resolving crystallographic ambiguities caused by the nitro group in X-ray diffraction studies?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (λ < 1 Å) to enhance signal-to-noise ratios.

- Refinement : In SHELXL, apply anisotropic displacement parameters for nitro oxygen atoms and constrain geometry using DFIX commands.

- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding interactions .

Q. How can researchers evaluate the biological activity of this compound, and what assays are most informative?

- Methodological Answer :

- Enzyme Inhibition : Perform fluorometric assays (e.g., kinase inhibition using ADP-Glo™).

- Antimicrobial Testing : Use microdilution assays (MIC determination) against S. aureus and E. coli.

- Mutagenicity Screening : Conduct Ames tests (e.g., Salmonella TA98 strain) with metabolic activation (S9 fraction) .

Q. How should researchers address contradictory data in synthetic yields reported across literature?

- Methodological Answer :

- Reproducibility Checks : Replicate procedures with strict control of reagent purity (e.g., HPLC-grade solvents) and moisture levels.

- DoE (Design of Experiments) : Use factorial design to isolate variables (e.g., solvent, catalyst loading).

- Analytical Validation : Compare NMR and LC-MS profiles with published data to identify impurities .

Q. What computational methods complement experimental studies in predicting the reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.